molecular formula C16H14F3N5O2S B11076088 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone

Cat. No.: B11076088
M. Wt: 397.4 g/mol
InChI Key: NUQCBJNKTMSTIO-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole ring, a triazolopyrimidine moiety, and a trifluoromethyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a suitable carboxylic acid or its derivative.

    Introduction of the Sulfanyl Group: The benzoxazole ring is then functionalized with a sulfanyl group through nucleophilic substitution reactions.

    Synthesis of the Triazolopyrimidine Moiety: This involves the cyclization of a suitable precursor, such as an aminopyrimidine, with a diazo compound.

    Coupling Reactions: The final step involves coupling the benzoxazole-sulfanyl intermediate with the triazolopyrimidine derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the triazolopyrimidine moiety.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified triazolopyrimidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]ethanone is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14F3N5O2S

Molecular Weight

397.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[5-methyl-7-(trifluoromethyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]ethanone

InChI

InChI=1S/C16H14F3N5O2S/c1-9-6-12(16(17,18)19)24-14(20-8-21-24)23(9)13(25)7-27-15-22-10-4-2-3-5-11(10)26-15/h2-5,8-9,12H,6-7H2,1H3

InChI Key

NUQCBJNKTMSTIO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC=N2)N1C(=O)CSC3=NC4=CC=CC=C4O3)C(F)(F)F

Origin of Product

United States

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